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3,6-Dibromo-5-methyl-1H-indazole

Cat. No.: B1613179
CAS No.: 1000342-39-1
M. Wt: 289.95 g/mol
InChI Key: WQBPPIHTEAQRJE-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Contemporary Chemical Research

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.gov This has led to the successful development of several indazole-based drugs. The versatility of the indazole ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects.

Overview of Halogenated and Alkyl-Substituted Indazole Derivatives in Organic Chemistry

The introduction of halogen atoms and alkyl groups onto the indazole scaffold significantly influences its chemical reactivity and physical properties. Halogenation, particularly bromination, provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, which are instrumental in building more complex molecules. nih.govacs.org The position of the halogen can direct the regioselectivity of these subsequent reactions.

Alkyl substituents, such as a methyl group, can impact the molecule's lipophilicity, steric profile, and metabolic stability. The interplay between halogen and alkyl substituents can therefore be used to modulate the electronic and steric environment of the indazole core, influencing its interaction with biological targets. For instance, the synthesis of various N-alkyl-3,6-dibromocarbazole derivatives has been explored for their potential anti-cancer properties. nih.gov

Academic Research Focus on 3,6-Dibromo-5-methyl-1H-indazole within the Indazole Class

While the broader class of substituted indazoles is the subject of extensive research, specific academic studies focusing exclusively on this compound are not widely documented in publicly available literature. However, its structural features suggest significant potential as a valuable intermediate in synthetic and medicinal chemistry.

The presence of two bromine atoms at positions 3 and 6 offers distinct opportunities for regioselective functionalization. These reactive sites can be exploited to introduce a variety of functional groups through reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the creation of diverse chemical libraries for drug discovery. acs.org The methyl group at the 5-position further modulates the electronic landscape of the benzene (B151609) portion of the ring system.

The synthesis of related compounds, such as 4,6- and 6,7-difluoro-3-methyl-1H-indazoles and their subsequent nitration, highlights the synthetic strategies that could be applicable to this compound. researchgate.net Research on compounds with similar substitution patterns, like 3,5-Dibromo-1-methyl-1H-indazole and 5-Bromo-6-methyl-1H-indazole, provides a basis for predicting the reactivity and potential applications of the title compound. nih.govsigmaaldrich.com The study of these analogues suggests that this compound is a promising candidate for the development of novel compounds with potential therapeutic value.

Data Tables

Table 1: Properties of Related Indazole Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3,5-Dibromo-1-methyl-1H-indazoleC₈H₆Br₂N₂289.9552088-11-6
5-Bromo-6-methyl-1H-indazoleC₈H₇BrN₂211.06885223-72-3
4,6-Difluoro-3-methyl-1H-indazoleC₈H₆F₂N₂168.15Not Available
6,7-Difluoro-3-methyl-1H-indazoleC₈H₆F₂N₂168.15Not Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Br2N2 B1613179 3,6-Dibromo-5-methyl-1H-indazole CAS No. 1000342-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-5-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBPPIHTEAQRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646740
Record name 3,6-Dibromo-5-methyl-2H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID00646740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-39-1
Record name 3,6-Dibromo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Spectrometric Characterization of 3,6 Dibromo 5 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR, along with two-dimensional NMR methods, provide detailed information about the connectivity and spatial arrangement of atoms within 3,6-Dibromo-5-methyl-1H-indazole.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The chemical shifts, multiplicities, and coupling constants of these signals are indicative of the electronic environment and neighboring protons.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms, offering insights into their hybridization and connectivity. The presence of bromine and methyl substituents on the indazole ring significantly influences the chemical shifts of the aromatic carbons.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0br sNH
~7.5sH-4
~7.8sH-7
~2.5sCH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~140C-7a
~135C-3
~125C-5
~122C-4
~118C-6
~115C-7
~110C-3a
~17CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Regioselective Assignment

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this compound, COSY correlations would be expected between the NH proton and any coupled aromatic protons, although such couplings are often broad.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the signals of the protonated carbons in the indazole ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the positions of the bromine and methyl substituents by observing long-range correlations from the methyl protons and the remaining aromatic protons to the quaternary carbons (C-3, C-3a, C-5, C-6, and C-7a). For instance, a correlation between the methyl protons and the carbon at the C-5 position would confirm the regiochemistry.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to confirm the regiochemistry by observing through-space interactions between the methyl protons and the proton at the C-4 position.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govrsc.org This accuracy allows for the determination of the elemental formula of this compound, confirming the presence of two bromine atoms. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, which is a clear indicator of a dibrominated compound.

Analysis of Fragmentation Patterns for Structural Elucidation

Electron ionization (EI) mass spectrometry causes the molecule to fragment in a predictable manner. The analysis of these fragments provides valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of a bromine atom, a methyl group, or the cleavage of the indazole ring. The observation of fragment ions corresponding to these losses helps to confirm the proposed structure. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and C-Br bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400-3200N-H stretching (broad)
~3100-3000Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching (methyl)
~1620-1450C=C aromatic ring stretching
~800-600C-Br stretching

Note: The exact wavenumbers can vary based on the sample preparation method (e.g., KBr pellet, thin film).

The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring. nih.govrsc.org The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene (B151609) ring, while the aliphatic C-H stretching corresponds to the methyl group. The absorption in the lower frequency region is characteristic of the carbon-bromine bonds.

X-ray Crystallography for Solid-State Structural Analysis and Tautomerism Studies

In a hypothetical crystallographic study of this compound, single crystals of the compound would be grown and irradiated with X-rays. The resulting diffraction pattern would allow for the calculation of electron density maps, revealing the precise coordinates of each atom. This analysis would confirm the positions of the bromine and methyl substituents on the indazole core.

Furthermore, X-ray diffraction would definitively establish the location of the hydrogen atom on one of the nitrogen atoms of the pyrazole (B372694) ring, thereby confirming the dominant tautomeric form in the solid state. The analysis would also provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. In many crystalline structures of NH-indazoles, molecules are observed to form dimers or catemeric chains through N–H···N hydrogen bonds. core.ac.uk

A representative table of crystallographic data that could be expected from such an analysis is presented below. Please note, this table is illustrative and not based on experimental data for this compound.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of a chemical compound and for separating it from any impurities. The development of a robust HPLC method for this compound would be a critical step in its chemical synthesis and characterization, ensuring the quality of the material for any subsequent use.

A typical HPLC method for a compound like this compound would involve a reversed-phase column, likely a C8 or C18, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, would be employed. mdpi.com The separation would be optimized by adjusting the composition of the mobile phase, either isocratically (constant composition) or through a gradient (changing composition over time). s4science.at

Detection would most commonly be achieved using a UV-Vis detector, set to a wavelength where the indazole ring system exhibits strong absorbance. The resulting chromatogram would show a peak for the main compound, with the area of this peak being proportional to its concentration. Any impurities would appear as separate peaks, allowing for their quantification. The purity of the sample would be expressed as a percentage of the area of the main peak relative to the total area of all peaks.

An illustrative data table for a potential HPLC method is provided below. This table is a general representation and not based on specific experimental results for this compound.

Parameter Hypothetical Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 10 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention TimeValue (e.g., 6.8 min)
Purity>98%

Reactivity and Reaction Mechanisms of 3,6 Dibromo 5 Methyl 1h Indazole

Cross-Coupling Reactions at Bromo-Substituted Positions (e.g., Suzuki, Stille Coupling)

The bromine atoms at the C3 and C6 positions of 3,6-dibromo-5-methyl-1H-indazole serve as valuable handles for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose. wikipedia.orglibretexts.org

The general mechanism of the Suzuki reaction involves three key steps: oxidative addition of the organohalide to a palladium(0) catalyst, transmetalation of the organic group from a boronic acid or its derivative to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, Pd(dppf)Cl2 has been identified as an effective catalyst for the Suzuki coupling of bromoindazoles. nih.gov

The relative reactivity of the C3 and C6 bromine atoms can be influenced by the reaction conditions and the nature of the coupling partners. This allows for the potential for selective mono- or di-functionalization. For example, in the Suzuki-Miyaura cross-coupling of other dibrominated heterocyclic systems, careful control of stoichiometry and reaction parameters has enabled the isolation of monosubstituted products. researchgate.net

Stille coupling, which utilizes organotin reagents, represents another viable cross-coupling strategy, although the Suzuki reaction is often preferred due to the lower toxicity of boronic acid byproducts. libretexts.org The principles of differential reactivity of the bromo-substituents would similarly apply, offering pathways to complex indazole derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-Substituted Heterocycles
CatalystBaseSolventTemperature (°C)NotesReference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80Effective for coupling of 5-bromoindazoles. nih.gov
Pd(OAc)₂/PCy₃Cs₂CO₃Toluene (B28343)/H₂O100Used for coupling of N-tosyl indazole. acs.org acs.org
Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)Optimal for 3-bromoindazoles. researchgate.net
PdCl₂(PPh₃)₂K₂CO₃ or Cs₂CO₃DMFRefluxFailed to give the desired product for a 7-bromo-1H-indazole. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic system, and as such, it can undergo electrophilic substitution reactions. chemicalbook.com The electron-donating methyl group at the C5 position and the electron-withdrawing bromine atoms at C3 and C6 influence the electron density distribution around the ring, thereby directing incoming electrophiles. The benzene (B151609) portion of the indazole ring is generally more susceptible to electrophilic attack than the pyrazole (B372694) part.

In the case of this compound, further electrophilic substitution, such as nitration or halogenation, would likely occur at the C4 or C7 positions, which are activated by the fused benzene ring and influenced by the existing substituents. For instance, studies on 4-substituted 1H-indazoles have shown that bromination with N-bromosuccinimide (NBS) can occur selectively at the C7 position. nih.gov Computational studies, such as those using Fukui functions, can help predict the most likely sites for electrophilic, nucleophilic, and radical attack. nih.gov

Nucleophilic aromatic substitution (SNAr) on the dibrominated indazole ring is less common and would require strong activation by electron-withdrawing groups and a potent nucleophile. The bromine atoms themselves can be targets for nucleophilic displacement, although this typically requires harsh conditions or metal catalysis, as seen in cross-coupling reactions.

Functionalization of Nitrogen Atoms (N1 and N2) and Regioselectivity

The presence of two nitrogen atoms in the indazole ring (N1 and N2) allows for functionalization, most commonly through alkylation or acylation. beilstein-journals.orgbeilstein-journals.org The reaction of an N-unsubstituted indazole with an electrophile typically yields a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov The ratio of these regioisomers is influenced by several factors, including the nature of the substituent on the indazole ring, the electrophile used, the base, and the solvent. beilstein-journals.org

For substituted indazoles, steric and electronic effects play a significant role in determining the regioselectivity of N-alkylation. beilstein-journals.org For example, bulky substituents at the C7 position can favor N2 alkylation. beilstein-journals.org In the context of this compound, the substituents at C3 and C6 would exert their own electronic and steric influence on the N1/N2 selectivity.

Studies on the alkylation of a related compound, methyl 5-bromo-1H-indazole-3-carboxylate, have shown that the choice of base and solvent can dramatically influence the N1/N2 ratio. beilstein-journals.org For instance, using sodium hydride in THF has been shown to favor N1 alkylation for a variety of substituted indazoles. beilstein-journals.org Conversely, other conditions can be optimized to favor the N2 product. DFT calculations have been employed to understand the mechanistic basis for this regioselectivity, suggesting that chelation and other non-covalent interactions can direct the outcome. beilstein-journals.org

Table 2: Factors Influencing N1/N2 Regioselectivity in Indazole Alkylation
FactorInfluence on RegioselectivityExamplesReference
Substituents on Indazole Ring Electronic and steric effects direct the incoming electrophile. Electron-withdrawing groups at C7 can favor N2 alkylation.C7-NO₂ or C7-CO₂Me substituted indazoles show high N2 selectivity. beilstein-journals.org
Electrophile The nature and size of the alkylating or acylating agent can influence the site of attack.Primary alkyl halides and secondary alkyl tosylates have been used. beilstein-journals.org
Base The choice of base can significantly alter the N1/N2 product ratio.NaH in THF often favors N1 alkylation. beilstein-journals.org
Solvent The polarity and coordinating ability of the solvent can affect the reaction pathway.THF is a common solvent for N1-selective alkylations with NaH. beilstein-journals.org

Radical Reactions Involving Dibrominated Indazole Derivatives

While ionic reactions are more common for indazoles, radical reactions also offer a pathway for functionalization. The bromine atoms on this compound can potentially participate in radical processes. For instance, radical C-H functionalization is a known method for modifying aromatic compounds. researchgate.net

Studies on the bromination of indazoles have sometimes proposed radical mechanisms. rsc.org The use of radical initiators or photoredox catalysis can promote radical pathways. For example, visible-light photoredox catalysis has been used for the bromination of arenes and heteroarenes using N-bromosuccinimide (NBS). researchgate.net In the context of this compound, such conditions could potentially lead to further substitution on the ring or reactions involving the methyl group.

Control experiments using radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or BHT (2,6-di-tert-butyl-4-methylphenol) are often employed to determine if a reaction proceeds through a radical mechanism. rsc.orgrsc.org If the reaction is inhibited or quenched by these scavengers, it provides evidence for the involvement of radical intermediates. rsc.org

Tautomeric Equilibrium Studies of 1H- and 2H-Indazole Forms

Indazole and its derivatives exist in a tautomeric equilibrium between the 1H- and 2H-forms. beilstein-journals.orgresearchgate.net The position of this equilibrium is a critical factor in the reactivity of the indazole ring, particularly in reactions involving the nitrogen atoms. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.orgresearchgate.netnih.gov Theoretical calculations have estimated the energy difference between the two tautomers of unsubstituted indazole to be around 15-20 kJ·mol⁻¹. nih.govacs.org

The substituents on the indazole ring can influence the relative stability of the tautomers. For this compound, the electronic effects of the bromine and methyl groups would modulate the energy difference between the 1H and 2H forms. The predominance of the 1H-tautomer has implications for its reactions, as it is the more abundant species in solution. However, the less stable 2H-tautomer can also be reactive, and its participation can lead to the formation of N2-substituted products. The Curtin-Hammett principle is relevant here, as the product ratio may be determined by the relative rates of reaction of the two tautomers rather than their ground-state populations. nih.gov

Spectroscopic methods, such as NMR, and computational chemistry are valuable tools for studying the tautomeric equilibrium of indazoles. nih.govresearchgate.net

Computational and Theoretical Investigations of 3,6 Dibromo 5 Methyl 1h Indazole

Molecular Modeling and Simulation

Computational Prediction of Molecular Interactions

Computational chemistry offers powerful tools to predict how a molecule will interact with its environment and other molecules. For a compound like 3,6-dibromo-5-methyl-1H-indazole, methods such as Density Functional Theory (DFT) would be employed to calculate its electronic structure. From this, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions.

In similar indazole derivatives, the nitrogen atoms of the indazole ring typically exhibit negative electrostatic potential, making them likely hydrogen bond acceptors. The hydrogen atom attached to the nitrogen in the 1H-indazole tautomer would show a positive potential, marking it as a hydrogen bond donor. The bromine and methyl substituents would also influence the electrostatic potential distribution across the aromatic ring.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

Molecular RegionPredicted Electrostatic PotentialPredicted Interaction Type
N1-HPositiveHydrogen Bond Donor
N2NegativeHydrogen Bond Acceptor
Bromine atomsSlightly Negative (halogen bonding)Halogen Bond Donor
Aromatic RingVaried (influenced by substituents)π-π stacking, hydrophobic interactions

This table is illustrative and not based on published experimental or computational data for the specific compound.

Structure-Reactivity Relationship Studies based on Computational Data

Structure-reactivity relationships are explored using data derived from quantum chemical calculations. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

For this compound, DFT calculations would provide the energies of these frontier orbitals. Analysis of the orbital distributions would reveal which atoms contribute most to these orbitals, thereby identifying the most reactive sites in the molecule. For instance, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is centered on electron-deficient areas.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

ParameterHypothetical Value (eV)Implication
HOMO Energy-6.5Energy of the outermost electron-donating orbital
LUMO Energy-1.2Energy of the lowest electron-accepting orbital
HOMO-LUMO Gap5.3Indicator of chemical stability and reactivity

This table is illustrative and not based on published experimental or computational data for the specific compound.

Applications in Organic Synthesis and Advanced Materials Science

3,6-Dibromo-5-methyl-1H-indazole as a Key Intermediate in Complex Molecule Synthesis

The structure of this compound is primed for sequential and selective functionalization, rendering it an important intermediate in the synthesis of elaborate molecules. The bromine atoms at the C3 and C6 positions exhibit differential reactivity, which can be exploited for stepwise modifications. For instance, the C3-bromine is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the C6-bromine. This reactivity difference allows for the controlled introduction of various substituents.

Furthermore, the N-H of the pyrazole (B372694) ring can be readily alkylated or arylated, providing another handle for molecular diversification. The methyl group at the C5 position, while less reactive, can influence the electronic properties of the ring system and may participate in certain synthetic transformations under specific conditions. This multi-handle nature allows for a programmed approach to building molecular complexity from a relatively simple starting material.

Role as a Synthetic Building Block for Poly-functionalized Compounds

As a synthetic building block, this compound offers chemists a robust scaffold to construct poly-functionalized compounds. The bromine atoms are ideal for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the attachment of a wide array of chemical moieties.

For example, a Suzuki coupling at the C3 position could be followed by a Sonogashira coupling at the C6 position, leading to a dissymmetrically substituted indazole derivative. Subsequent N-alkylation would yield a tri-functionalized molecule. This step-wise functionalization is crucial in the construction of chemical libraries for drug discovery and in the synthesis of precisely engineered functional materials.

Development of New Catalysts or Ligands Incorporating the Indazole Core

N-heterocyclic compounds are widely utilized as ligands in organometallic catalysis. The indazole core, with its two nitrogen atoms, can act as a bidentate or monodentate ligand for various transition metals. The specific substitution pattern of this compound allows for the design of novel ligands with tailored steric and electronic properties.

The bromine atoms can be converted into other functional groups, such as phosphines or amines, which are known to coordinate with metals. For instance, a double Suzuki coupling with diethyl phosphite (B83602) could introduce two phosphonate (B1237965) groups, creating a potential bidentate ligand. The methyl group at the C5 position can sterically influence the coordination environment around the metal center, potentially leading to catalysts with enhanced selectivity and activity.

Indazole Scaffold as a Bioisosteric Replacement in Organic Synthesis

In medicinal chemistry, the indazole scaffold is often employed as a bioisostere for other bicyclic aromatic systems, most notably indole (B1671886). chemimpex.comnih.gov Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.govrsc.org The indazole ring mimics the size and shape of the indole ring but offers a different arrangement of hydrogen bond donors and acceptors, which can lead to altered binding interactions with biological targets. chemimpex.comnih.gov

This compound can serve as a bioisosteric replacement for di-substituted indoles or other bicyclic heterocycles in drug candidates. The substitution pattern can be fine-tuned to optimize target affinity and selectivity. For example, replacing a dibromo-indole with this indazole derivative in a kinase inhibitor could lead to a novel inhibitor with a different intellectual property profile and potentially improved pharmacokinetic properties. nih.gov

Potential Applications in the Development of Functional Organic Materials

The unique electronic and photophysical properties of the indazole ring system make it an attractive component for functional organic materials. The introduction of heavy atoms like bromine can influence properties such as phosphorescence and intersystem crossing rates, which are important for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine substituent on 6-Bromo-5-methyl-1H-indazole enhances its reactivity, which is beneficial for developing new therapeutic agents and is also of interest in materials science for creating advanced materials with specific properties. chemimpex.com

The this compound core can be incorporated into larger conjugated systems through cross-coupling reactions. The resulting materials could exhibit interesting charge transport and photoluminescent properties. The ability to functionalize the scaffold at multiple positions allows for the precise tuning of the material's electronic energy levels and solid-state packing, which are critical for device performance.

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₈H₆Br₂N₂
Molecular Weight 290.0 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in organic solvents like DMSO and DMF (predicted)
CAS Number Not available

Note: The properties in this table are predicted based on the chemical structure and data for analogous compounds, as specific experimental data for this compound is not widely available.

Q & A

Basic Research Questions

Q. How can the synthesis of 3,6-Dibromo-5-methyl-1H-indazole be optimized for higher yield and purity?

  • Methodological Answer : The synthesis can be optimized using hydrazine hydrate in dimethylformamide (DMF) under reflux conditions, followed by recrystallization to remove impurities. For example, demonstrates a 23% yield for a structurally similar indazole derivative after recrystallization from DMF. Adjusting reaction time, temperature (e.g., 100°C reflux), and stoichiometric ratios of brominated precursors could improve efficiency. Monitoring reaction progress via TLC and employing column chromatography for purification may further enhance purity .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C) is essential for confirming substitution patterns and aromatic proton environments. For instance, reports detailed ¹H NMR shifts (δ 8.91–7.74 ppm) for brominated indazole derivatives. IR spectroscopy can validate functional groups (e.g., N-H stretches at ~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis are recommended for molecular weight and composition verification .

Q. Which in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Initial screening should focus on kinase inhibition (e.g., FGFR or PKA targets) and cytotoxicity assays (MTT/XTT). highlights indazole derivatives' roles in modulating vascular calcium channels and antimicrobial activity. Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity and enzyme-linked assays for kinase inhibition profiling .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP functional with a 6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) to assess reactivity. emphasizes incorporating exact-exchange terms for thermochemical accuracy. Solvent effects (e.g., PCM model) and vibrational frequency analysis can refine predictions of stability and intermolecular interactions .

Q. What structural modifications enhance the biological activity of this compound?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 5-position to modulate electron density and binding affinity. demonstrates improved FGFR inhibition in indazoles with dichloro and dimethoxy substituents. Replace bromine with bioisosteres (e.g., trifluoromethyl) to optimize pharmacokinetic properties while retaining activity .

Q. What techniques elucidate the compound’s interaction with biological targets like kinases?

  • Methodological Answer : X-ray crystallography or molecular docking (e.g., AutoDock Vina) can map binding modes. details docking poses of indazole-imidazole hybrids in active sites. Surface plasmon resonance (SPR) assays quantify binding kinetics (KD), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .

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Reactant of Route 1
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Reactant of Route 2
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